Home > Products > Screening Compounds P64446 > 4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid
4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid -

4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid

Catalog Number: EVT-5400470
CAS Number:
Molecular Formula: C11H21N3O5S
Molecular Weight: 307.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound belongs to a class of nitrogen-containing compounds. Its structure has been confirmed by various spectroscopic methods, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) []. Further structural insights were obtained through X-ray diffraction and density functional theory (DFT) calculations [].

4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475)

  • Compound Description: ACT-246475 is a potent P2Y12 receptor antagonist. Key structural modifications during its development involved the introduction of a phosphonic acid group, which significantly increased its potency []. To improve its bioavailability, a bis((isopropoxycarbonyl)oxy)methyl ester prodrug (ACT-281959) was also developed [].

N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides

  • Compound Description: This class of compounds, specifically, NGB 2904 (9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide), exhibits high affinity for the dopamine D3 receptor []. To improve upon NGB 2904's high lipophilicity, structural modifications were explored, focusing on the aryl amide end of the molecule, leading to the discovery of compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) with reduced lipophilicity and enhanced D3 receptor binding affinity and selectivity [].

4-Oxo-4-(4-(pyrimidin-2-yl) piperazin-1-yl)butanoic Acid Derivatives

  • Compound Description: This series of compounds exhibits analgesic and anti-inflammatory activities. They incorporate a heteroaryl piperazine scaffold within an alkanoic acid framework []. The design of these derivatives was based on the known anti-inflammatory properties of aryl and heteroaryl (alkyl) carboxylic acids and aimed to reduce their ulcerogenic effects while enhancing potency [].

2-[Imidazol-1-yl]-carboxylic Acid

  • Compound Description: This compound serves as a building block for synthesizing a series of heterocyclic acids []. An improved synthetic method for its production has been developed, which involves treating imidazole with ethyl chloroacetate and potassium carbonate in the presence of potassium iodide as a catalyst [].

(2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone Derivatives

  • Compound Description: This series of compounds features a thiazole ring linked to a piperazine ring via a methanone bridge. These derivatives were synthesized through the reaction of 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, employing 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) as coupling reagents []. These compounds demonstrate moderate to good antimicrobial activity [].

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

  • Compound Description: This compound is a salt formed by the protonation of the piperazine nitrogen in 4-[bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine. This salt interacts with succinate monoanions through N+—H⋯O− hydrogen bonds [].

2-Substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones

  • Compound Description: This series of compounds, derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, includes the specific compound 6j (with a 4-Cl substituent on the phenyl ring). These compounds exhibit potent antibacterial and antifungal activity, with compound 6j showing excellent activity compared to the standard drug ampicillin [].
  • Compound Description: These classes of compounds, exemplified by structures like indole-1H-ethyl ester 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid, are identified as potential inhibitors of interleukin-4 gene expression []. The patent highlights a broad range of substituents for both the indole and benzo(b)thiophene series, suggesting their potential in treating various conditions, including allergies, asthma, and viral infections [].

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Derivatives

  • Compound Description: These compounds, incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, were synthesized from aralkyl/aryl carboxylic acids []. The synthesis involves a multistep process leading to the formation of the target molecules, which were characterized by IR, 1H-NMR, and EI-MS []. Biological evaluation revealed these compounds possess valuable antibacterial properties [].

4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide (JNJ-1661010)

  • Compound Description: JNJ-1661010 acts as a potent and selective fatty acid amide hydrolase (FAAH) inhibitor []. Its mechanism involves the formation of a covalent bond with the enzyme through its acyl piperazinyl fragment, leading to enzyme inhibition []. JNJ-1661010 displays analgesic properties in various animal models, making it a promising candidate for developing broad-spectrum analgesics [].

4-(3-Trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid (5-Trifluoromethyl-pyridin-2-yl)-amide (JNJ17203212)

  • Compound Description: JNJ17203212 is a transient receptor potential vanilloid 1 (TRPV1) antagonist, making it a potential therapeutic for cough treatment []. It exhibits high affinity for the guinea pig TRPV1 receptor and effectively inhibits TRPV1 channel activation induced by low pH and capsaicin [].

(4-(5-amino-4-phenylpyrimidine)-2-yl)piperazine)-1-ketones

  • Compound Description: This series of compounds features a piperazine ring connected to a phenylpyrimidine moiety through a ketone group. These derivatives were efficiently synthesized using HATU as a coupling agent [].

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: This series of compounds, encompassing various amides, sulfonamide, and carbamate derivatives, displays potent antimicrobial activity []. The synthetic route involves a six-step process, and their structures were confirmed by IR, MS, 1H, and 13C-NMR []. Notably, some derivatives, such as the acetyl (11a), methane sulfonamide (11c), and p-toluene sulfonamide (11e) derivatives, exhibited significant activity against Gram-positive bacteria, highlighting their potential as antimicrobial agents [].
  • Compound Description: These compounds act as N-methyl-D-aspartate (NMDA) receptor antagonists, targeting the NR2 subunit []. Structural modifications around the PPDA scaffold led to the identification of derivatives with varying selectivity for NR2B-, NR2C-, and NR2D-containing NMDA receptors []. Notably, phenylazobenzoyl (UBP125) or phenylethynylbenzoyl (UBP128) substitutions enhanced selectivity for NR2B-, NR2C-, and NR2D-containing receptors over NR2A-containing receptors [].
  • Compound Description: QMMSB and QMiPSB are synthetic cannabinoid receptor agonists (SCRAs) structurally related to QMPSB []. Understanding their metabolic fate is crucial for their identification in biological samples []. Ester hydrolysis, catalyzed by human carboxylesterases (hCES), is a significant metabolic pathway for both SCRAs, with QMMSB primarily metabolized by hCES1 isoforms [].
  • Compound Description: M1 and M2 are the two main metabolites of vitacoxib, a novel selective cyclooxygenase-2 inhibitor []. These metabolites were identified in the plasma, bile, urine, and feces of Wistar rats after vitacoxib administration [].

7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound is a derivative of ciprofloxacin, a fluoroquinolone antibiotic. It's used to conjugate ciprofloxacin with polylactide (PLA) to create biodegradable drug delivery systems [, ].

4-(3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid (4-tert-butyl-phenyl)-amide (BCTC)

  • Compound Description: BCTC is identified as a transient receptor potential melastatin 8 (TRPM8) channel antagonist []. This compound effectively suppresses cold-evoked TRPM8 responses by shifting the voltage dependence of TRPM8 activation toward more positive potentials, thus affecting the cold sensitivity of mammalian thermoreceptors [].

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that demonstrates potent pulmonary vasodilator effects []. This compound decreases pulmonary arterial pressure, an effect more pronounced when pulmonary vascular resistance is elevated [].

Properties

Product Name

4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid

IUPAC Name

4-(4-methoxypiperidin-1-yl)sulfonylpiperazine-2-carboxylic acid

Molecular Formula

C11H21N3O5S

Molecular Weight

307.37 g/mol

InChI

InChI=1S/C11H21N3O5S/c1-19-9-2-5-13(6-3-9)20(17,18)14-7-4-12-10(8-14)11(15)16/h9-10,12H,2-8H2,1H3,(H,15,16)

InChI Key

MJRNVOFGDQOZQM-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)S(=O)(=O)N2CCNC(C2)C(=O)O

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)N2CCNC(C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.